molecular formula C10H14N5O14P3 · 2Na [3H2O] B1162988 Guanosine 5′-triphosphate (sodium salt hydrate)

Guanosine 5′-triphosphate (sodium salt hydrate)

Cat. No. B1162988
M. Wt: 621.2
InChI Key: ZLLZROALIYHJNQ-LTPGDGGNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine 5′-triphosphate (GTP) acts as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication. It is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis, activating substrates in metabolic reactions. GTP is essential for G protein-related signal transduction in second-messenger mechanisms where it is converted to GDP through the action of GTPases.

Scientific Research Applications

1. Crystallization and Phase Transformation Studies:

  • Guanosine 5'-monophosphate disodium (GMP-2Na), a related compound, demonstrates significant phase transformation in anti-solvent crystallization processes. Sodium chloride (NaCl) can markedly promote this transformation due to the common ion effect. This finding is crucial for understanding the crystallization behaviors of nucleotide salts and their applications in pharmaceutical and biochemical research (Nguyen, Kang, & Kim, 2013).

2. Supramolecular Structures and Chiroptical Properties:

  • The self-assembly of guanosine derivatives, in the presence of sodium ions, forms chiral aggregates and hydrogels. These structures have implications for the study of supramolecular chemistry and the design of biomimetic materials (Setnička, Urbanová, Volka, Nampally, & Lehn, 2006).

3. Fluorescent Hydrogels and Carbon Dots:

  • Na2(5'-GMP) can form blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties. These G-dots self-assemble to form fluorescent hydrogels, presenting potential applications in nanotechnology and bioimaging (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

4. Biochemical Applications and Nucleotide Biosynthesis:

  • Guanosine 5′-triphosphate (GTP) is a key substrate in the biosynthesis of various biochemically significant compounds. Manipulating its biosynthetic pathway can enhance the production of these compounds, demonstrating its importance in biotechnological applications (Lee, Shin, Kim, Han, & Seo, 2012).

5. Electrochemical Analysis:

  • The electrooxidation of guanosine-5′-triphosphate has been investigated, revealing insights into the electrochemical behaviors of nucleotides. This research is significant for developing new analytical techniques in biochemistry (Goyal & Tyagi, 2005).

6. Neutron Diffraction in Quadruplexes:

  • Guanosine and its derivatives form G-quadruplexes, which are stabilized by monovalent cations. Neutron diffraction studies of these structures provide valuable information on the role of counterions in stabilizing nucleic acid structures (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).

7. Mobility of Ions in Nucleotide Hydrates:

  • Research on the mobility of water molecules and sodium ions in solid hydrates of nucleotides like GMP offers insights into the structural dynamics of nucleotide systems, relevant in fields like biophysics and materials science (Dračínský, Sala, & Hodgkinson, 2014).

8. Nucleotide AGE Formation:

  • Studies on the nonenzymatic glycation of GTP by sugars such as glyceraldehyde explore the formation of advanced glycation endproducts (AGEs) under physiological conditions. This is crucial for understanding the biochemical modifications and their cellular impact (Li, Dutta, Cohenford, & Dain, 2007).

9. GTP Detection and Analytical Techniques:

  • Innovative methods for detecting GTP using DNAzyme-based fluorescence probes showcase advancements in bioanalytical techniques. This is important for biological and medical research, including disease diagnosis (Hu, Jiang, Shao, Shi, & Meng, 2020).

properties

Molecular Formula

C10H14N5O14P3 · 2Na [3H2O]

Molecular Weight

621.2

InChI

InChI=1S/C10H16N5O14P3.2Na.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;3*1H2/q;2*+1;;;/p-2/t3-,5-,6-,9-;;;;;/m1...../

InChI Key

ZLLZROALIYHJNQ-LTPGDGGNSA-L

SMILES

O[C@H]1[C@@H](O)[C@H](N2C=NC3=C2N=C(N)NC3=O)O[C@@H]1COP(OP(OP(O)([O-])=O)([O-])=O)(O)=O.[Na+].[Na+].O.O.O

synonyms

GTP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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